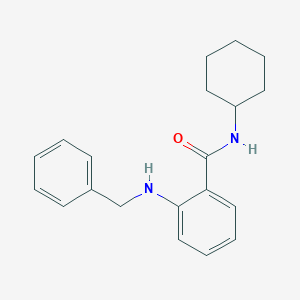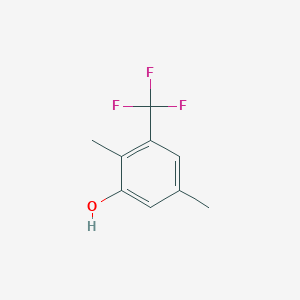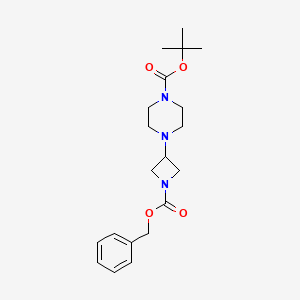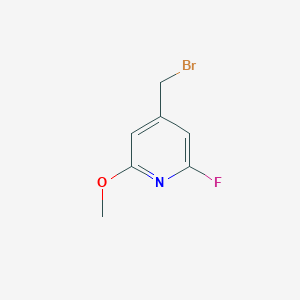![molecular formula C40H22Cl4N2O4 B13084655 7,18-bis[2-(2,4-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13084655.png)
7,18-bis[2-(2,4-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This complex compound has a fascinating structure, featuring a large, fused ring system with multiple nitrogen atoms.
- Its name suggests that it contains two 7-membered rings (heptacyclo), one 18-membered ring, and a total of 25 carbon atoms.
- The dichlorophenyl groups contribute to its overall size and complexity.
Métodos De Preparación
Synthetic Routes: One common synthetic route involves the reaction between and (a Michael reaction). This produces , which can be subsequently hydrogenated to yield our target compound.
Industrial Production: Industrial-scale production methods may vary, but the DMAPA route is widely used due to its efficiency and scalability.
Análisis De Reacciones Químicas
Reactivity: The compound likely undergoes various reactions, including , , and .
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: These reactions could lead to various products, such as substituted derivatives or ring-opened forms.
Aplicaciones Científicas De Investigación
Chemistry: Researchers might study its reactivity, stability, and novel reactions.
Biology: Investigating its interactions with biological molecules (eg
Medicine: It might serve as a scaffold for drug development due to its unique structure.
Industry: Applications in materials science, catalysis, or nanotechnology are possible.
Mecanismo De Acción
- Unfortunately, specific information about its mechanism of action is scarce. its large, complex structure suggests potential interactions with biological targets.
- Further research is needed to elucidate its effects at the molecular level.
Comparación Con Compuestos Similares
Uniqueness: The compound’s intricate fused ring system sets it apart.
Similar Compounds:
Remember that further research and experimentation are essential to fully understand this intriguing compound’s properties and applications
Propiedades
Fórmula molecular |
C40H22Cl4N2O4 |
|---|---|
Peso molecular |
736.4 g/mol |
Nombre IUPAC |
7,18-bis[2-(2,4-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C40H22Cl4N2O4/c41-21-3-1-19(31(43)17-21)13-15-45-37(47)27-9-5-23-25-7-11-29-36-30(40(50)46(39(29)49)16-14-20-2-4-22(42)18-32(20)44)12-8-26(34(25)36)24-6-10-28(38(45)48)35(27)33(23)24/h1-12,17-18H,13-16H2 |
Clave InChI |
PHCREWFEMMFRDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)CCN2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)CCC9=C(C=C(C=C9)Cl)Cl)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 2',4'-dihydro-1'H-spiro[morpholine-2,3'-quinoline]-4-carboxylate](/img/structure/B13084575.png)

![N-([4-(Aminomethyl)-1,3-thiazol-2-YL]methyl)acetamide](/img/structure/B13084610.png)




![(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine](/img/structure/B13084645.png)

![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ol](/img/structure/B13084657.png)


![4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile](/img/structure/B13084682.png)

